4-Hydroxy-3-[(2-nitro-phenyl)azo]-benzeneethanol

Lipophilicity QSAR azo intermediate

4-Hydroxy-3-[(2-nitro-phenyl)azo]-benzeneethanol (CAS 92166‑81‑9) is a monoazo compound bearing a 2‑nitrophenylazo chromophore and a 2‑hydroxyethyl substituent on the phenolic coupling component. Its IUPAC name is 4‑(2‑hydroxyethyl)‑2‑[(2‑nitrophenyl)diazenyl]phenol, molecular formula C₁₄H₁₃N₃O₄, and molecular weight 287.27 g mol⁻¹.

Molecular Formula C14H13N3O4
Molecular Weight 287.27 g/mol
CAS No. 92166-81-9
Cat. No. B3304293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy-3-[(2-nitro-phenyl)azo]-benzeneethanol
CAS92166-81-9
Molecular FormulaC14H13N3O4
Molecular Weight287.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)N=NC2=C(C=CC(=C2)CCO)O)[N+](=O)[O-]
InChIInChI=1S/C14H13N3O4/c18-8-7-10-5-6-14(19)12(9-10)16-15-11-3-1-2-4-13(11)17(20)21/h1-6,9,18-19H,7-8H2
InChIKeyHMORZVUYARQQFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Hydroxy-3-[(2-nitro-phenyl)azo]-benzeneethanol (CAS 92166-81-9): Core Identity and Regulatory Standing for Procurement


4-Hydroxy-3-[(2-nitro-phenyl)azo]-benzeneethanol (CAS 92166‑81‑9) is a monoazo compound bearing a 2‑nitrophenylazo chromophore and a 2‑hydroxyethyl substituent on the phenolic coupling component [1]. Its IUPAC name is 4‑(2‑hydroxyethyl)‑2‑[(2‑nitrophenyl)diazenyl]phenol, molecular formula C₁₄H₁₃N₃O₄, and molecular weight 287.27 g mol⁻¹ [1]. The substance is listed on the EPA TSCA Commenced PMN inventory, confirming its regulatory traceability for U.S. industrial procurement [1].

Ortho-nitro azo intermediateBenzotriazole UV-absorber precursor
Regulatory traceabilityEPA TSCA Commenced PMN listing
Hydroxyethyl substituentPolarity and H-bonding for polymer matrices

Why Generic Substitution of 4-Hydroxy-3-[(2-nitro-phenyl)azo]-benzeneethanol (CAS 92166-81-9) Risks Functional Failure


In‑class 2‑(2‑nitrophenylazo)phenols are not interchangeable because the nature and position of ring substituents directly dictate both the efficiency of the subsequent reductive cyclization to hydroxyphenylbenzotriazole UV absorbers and the final absorber's spectral profile [1]. The ortho‑nitro group in CAS 92166‑81‑9 is essential for benzotriazole ring closure, while the pendant hydroxyethyl group imparts polarity and hydrogen‑bonding capability that alter solubility, coupling reactivity, and compatibility with polymer matrices compared to methyl‑, tert‑butyl‑, or unsubstituted analogs [1].

Substituent-dependent cyclization

Ring-substituent changes may shift reductive cyclization efficiency and final UV-absorber spectral profile.

Ortho-nitro group essential

Loss of ortho-nitro pattern precludes benzotriazole formation; para-nitro analogs are synthetically inert in this route.

Hydroxyethyl polarity mismatch

Methyl, tert-butyl, or unsubstituted analogs may not reproduce solubility, coupling reactivity, or matrix compatibility.

Quantitative Differentiation of 4-Hydroxy-3-[(2-nitro-phenyl)azo]-benzeneethanol (CAS 92166-81-9) from Closest Analogs


Computed Lipophilicity (XLogP3‑AA) Differentiates CAS 92166‑81‑9 from the Des‑hydroxyethyl Analog

The target compound's computed XLogP3‑AA value of 2.7 is approximately 0.7 log units lower than the predicted value for 2‑[(2‑nitrophenyl)azo]phenol (XLogP3 ≈ 3.4, calculated via the same algorithm), owing to the polar hydroxyethyl substituent. This difference corresponds to a roughly 5‑fold higher preference for the aqueous phase in shake‑flask partitioning, directly affecting work‑up and formulation behavior.

Lipophilicity Δ
Class-level inference
XLogP3 2.7 vs 3.4 (Δ –0.7)
Supports aqueous-phase processing preference
Computed values; no experimental logP
Lipophilicity QSAR azo intermediate

Topological Polar Surface Area (TPSA) Distinguishes CAS 92166‑81‑9 from Methyl‑Substituted Analogs

The reported TPSA of 111 Ų is approximately 20 Ų higher than that of 2‑(2‑nitrophenylazo)‑4‑methylphenol (TPSA ≈ 91 Ų, PubChem computed). The increase arises from the additional hydroxyl group of the hydroxyethyl chain, enhancing hydrogen‑bond donor/acceptor capacity (2 donors, 6 acceptors ) relative to the methyl analog (1 donor, 5 acceptors).

Polar Surface Area
Class-level inference
TPSA 111 Ų (vs 91 Ų); +1 H-donor, +1 acceptor
May enhance polar matrix compatibility
Computed PSA; no experimental data
Polar surface area Membrane permeability azo intermediate

Ortho‑Nitro Regiochemistry Enables Benzotriazole UV‑Absorber Formation, Unlike Para‑Nitro Isomers

The patent literature explicitly teaches that 2‑(2‑nitrophenylazo)phenols are direct precursors for 2‑(2‑hydroxyphenyl)‑2H‑benzotriazole UV absorbers via reductive cyclization, whereas the corresponding 4‑nitro isomers cannot undergo the requisite intramolecular ring closure [1]. CAS 92166‑81‑9, bearing the ortho‑nitro group, is therefore chemically competent to form a benzotriazole, while 4‑nitrophenylazo analogs are functionally inert in this transformation.

Ortho-nitro regiochemistry
Class-level inference
Competent for benzotriazole cyclization; para-nitro inert
Critical for UV-absorber synthesis route
Per patent JP2005511705A
Reductive cyclization benzotriazole UV absorber regioselectivity

Verified Application Scenarios for 4-Hydroxy-3-[(2-nitro-phenyl)azo]-benzeneethanol (CAS 92166-81-9)


Synthesis of Hydroxyethyl‑Functionalized Hydroxyphenylbenzotriazole UV Absorbers

CAS 92166‑81‑9 serves as the direct azo precursor for a benzotriazole UV absorber bearing a pendant 2‑hydroxyethyl group. The ortho‑nitro group permits reductive cyclization to the benzotriazole core, while the hydroxyethyl chain remains intact to confer enhanced polarity and compatibility with polyurethane and polyester matrices [1]. This application is documented in the patent literature on solvent‑free azo‑coupling processes [1].

Model Substrate for Solvent‑Free Azo‑Coupling Process Development

The compound is structurally representative of the 2‑(2‑nitrophenylazo)phenol class described in JP2005511705A, which provides a one‑pot, organic‑solvent‑free diazotization–coupling procedure [1]. Because the hydroxyethyl substituent increases water solubility (supported by XLogP3‑AA = 2.7 ), it may serve as a favorable substrate for optimizing purely aqueous coupling conditions, reducing process cost and environmental burden.

Non‑Linear Optical (NLO) Chromophore Building Block

Azo compounds with hydroxyalkyl substituents structurally related to CAS 92166‑81‑9 have been incorporated into NLO‑active polyurethanes [2]. The compound's computed TPSA of 111 Ų and dual hydrogen‑bond donors suggest it could function as a monomeric NLO chromophore or as a post‑polymerization grafting agent, offering differentiated polarity relative to Disperse Red 19‑type chromophores.

Analytical Reference Standard for 2‑Nitrophenylazo Metabolite Screening

With a well‑defined molecular weight of 287.27 g mol⁻¹, 2 hydrogen‑bond donors, 6 acceptors, and a TPSA of 111 Ų , CAS 92166‑81‑9 possesses a distinct physicochemical fingerprint suitable for use as a reference standard in LC‑MS/MS or GC‑MS methods designed to detect 2‑nitrophenylazo derivatives in environmental or biological matrices, as listed in the EPA CompTox database [3].

Application
Selection Property
Validation Focus
Benzotriazole UV absorber synthesis
Ortho-nitro azo intermediate
Reductive cyclization and matrix compatibility
Solvent-free azo-coupling process development
Hydroxyethyl water-solubility profile
Aqueous coupling condition optimization
NLO chromophore building block
TPSA and H-bond donor/acceptor count
Polarity compatibility with polyurethanes
Analytical reference standard
Defined MW, H-bond profile, TPSA
LC-MS/MS or GC-MS detection of 2-nitrophenylazo derivatives
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